molecular formula C15H10ClFO2 B11815323 3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic acid

3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic acid

Cat. No.: B11815323
M. Wt: 276.69 g/mol
InChI Key: CDSOETPFPCFBHL-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic acid is an organic compound characterized by the presence of both chlorine and fluorine atoms attached to phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic acid typically involves the reaction of 4-chlorobenzaldehyde with 4-fluorobenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of compounds with different functional groups replacing chlorine or fluorine.

Scientific Research Applications

3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-2-(4-bromophenyl)prop-2-enoic acid
  • 3-(4-chlorophenyl)-2-(4-methylphenyl)prop-2-enoic acid
  • 3-(4-fluorophenyl)-2-(4-methylphenyl)prop-2-enoic acid

Uniqueness

3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic acid is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications.

Properties

Molecular Formula

C15H10ClFO2

Molecular Weight

276.69 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C15H10ClFO2/c16-12-5-1-10(2-6-12)9-14(15(18)19)11-3-7-13(17)8-4-11/h1-9H,(H,18,19)

InChI Key

CDSOETPFPCFBHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C(C2=CC=C(C=C2)F)C(=O)O)Cl

Origin of Product

United States

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